
3-hydroxyoctadecanoyl-CoA(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxyoctadecanoyl-CoA(4-) is a 3-hydroxy fatty acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate groups of 3-hydroxyoctadecanoyl-CoA; major species at pH 7.3. It is a 3-hydroxy fatty acyl-CoA(4-) and an 11,12-saturated fatty acyl-CoA(4-). It is a conjugate base of a 3-hydroxyoctadecanoyl-CoA.
Aplicaciones Científicas De Investigación
1. Production of 3-Hydroxypropionic Acid in Engineered Microorganisms
3-Hydroxypropionic acid (3-HP) is an important platform chemical used for various industrial applications. Research has focused on producing 3-HP in engineered microorganisms such as Methylobacterium extorquens AM1, a model system for generating 3-HP from one-carbon feedstock methanol. This study successfully constructed a malonyl-CoA pathway in M. extorquens AM1, leading to 3-HP production. They achieved an initial titer of 69.8 mg/l by optimizing the promoter strength and gene copy number of the mcr gene. This research demonstrates the potential of using engineered microbes for efficient 3-HP production from renewable sources (Yang et al., 2017).
2. Engineering Yeast for Enhanced 3-HP Production
Another approach to producing 3-HP involves engineering the yeast Saccharomyces cerevisiae. By increasing the availability of the precursor malonyl-CoA and coupling the production with an increased NADPH supply, researchers significantly improved 3-HP production. This study demonstrates the yeast’s potential as a cell factory for bio-based 3-HP and derived acrylates, offering a sustainable alternative to petrochemicals (Chen et al., 2014).
3. Photosynthetic Production of 3-HP from CO2
Cyanobacteria like Synechocystis sp. PCC 6803 have been engineered to produce 3-HP directly from CO2, utilizing their ability to fix CO2. This study optimized the biosynthetic pathway by enhancing the supply of the precursor malonyl-CoA and improving NADPH supply. The results show the feasibility of photosynthetically producing 3-HP directly from sunlight and CO2 in cyanobacteria (Wang et al., 2016).
4. Functional Balance in the Malonyl-CoA Pathway for Improved 3HP Biosynthesis
The malonyl-CoA pathway for 3HP biosynthesis in E. coli was optimized by addressing functional imbalances between enzymes MCR-C and MCR-N. Directed evolution and fine-tuning of expression levels, combined with culture condition optimization, led to a 270-fold increase in 3HP production. This study underscores the importance of metabolic balance in biosynthetic pathways (Liu et al., 2016).
5. Production of 3-Hydroxyvalerate in Engineered E. Coli
This research explored the bio-based production of 3-hydroxyvalerate (3-HV), a valuable chemical, in engineered E. coli strains. By activating the sleeping beauty mutase (Sbm) pathway and manipulating the TCA cycle, the researchers enhanced the intracellular pool of propionyl-CoA, significantly improving 3-HV biosynthesis. The study highlights the potential of using engineered E. coli for efficient 3-HV production (Miscevic et al., 2019).
Propiedades
Nombre del producto |
3-hydroxyoctadecanoyl-CoA(4-) |
|---|---|
Fórmula molecular |
C39H66N7O18P3S-4 |
Peso molecular |
1046 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-(3-hydroxyoctadecanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/p-4/t27?,28-,32-,33-,34+,38-/m1/s1 |
Clave InChI |
WZMAIEGYXCOYSH-FWBOWLIOSA-J |
SMILES isomérico |
CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



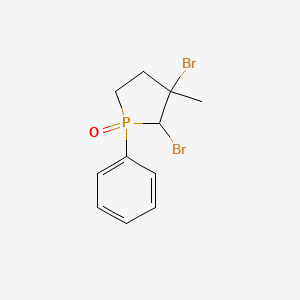
![[S,(+)]-4-Methylnonane](/img/structure/B1265057.png)
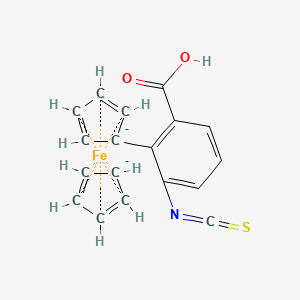
![N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1265059.png)

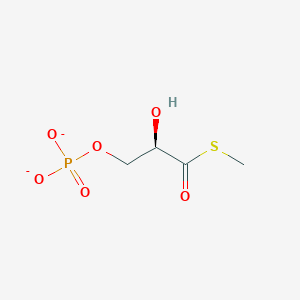
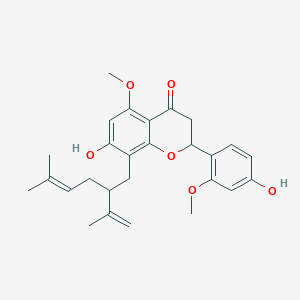
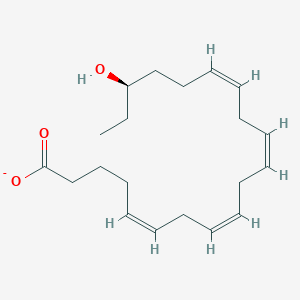

![Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate](/img/structure/B1265075.png)
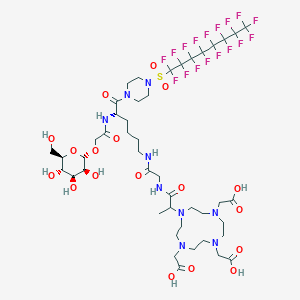

![[(1R,10S,12R,13E,16S)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1265079.png)
![2-(6-Chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide](/img/structure/B1265080.png)